molecular formula C15H17N B13120602 Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- CAS No. 59321-55-0

Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-

Cat. No.: B13120602
CAS No.: 59321-55-0
M. Wt: 211.30 g/mol
InChI Key: RIMXAJBTBWXRFX-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-phenylpyridine is an organic compound that belongs to the class of pyridines It features a tert-butyl group at the second position and a phenyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: In an industrial setting, the production of 2-(tert-Butyl)-6-phenylpyridine may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-6-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride.

    Substitution: The tert-butyl and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-(tert-Butyl)-6-phenylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-phenylpyridine involves its interaction with molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability through steric and electronic effects. The phenyl group contributes to the compound’s overall aromaticity and potential for π-π interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-(tert-Butyl)-6-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

59321-55-0

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-tert-butyl-6-phenylpyridine

InChI

InChI=1S/C15H17N/c1-15(2,3)14-11-7-10-13(16-14)12-8-5-4-6-9-12/h4-11H,1-3H3

InChI Key

RIMXAJBTBWXRFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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